4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile
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Description
4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C28H15N3O5 and its molecular weight is 473.444. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Anticancer Research
4-(1,3-Benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile, due to its complex structure, has been a subject of interest in the synthesis of novel heterocyclic compounds. Abdel-fattah and Elsayed (2009) explored its potential in creating anti-cancer heterocyclic compounds, emphasizing its versatility in synthesizing a variety of derivatives with potential therapeutic applications (Abdel-fattah & Elsayed, 2009).
Spectroscopic and Structural Analysis
Research by Cetina et al. (2010) focused on the spectroscopic analysis of pyridine derivatives related to this compound. Their work involved studying the structural features of these compounds, providing essential insights into their chemical characteristics and potential applications in various fields (Cetina, Tranfić, Sviben, & Jukić, 2010).
Antimicrobial and Antioxidant Properties
Investigations into the antimicrobial and antioxidant properties of derivatives of this compound have been conducted. For instance, the work by Salem et al. (2015) and (2016) demonstrated the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, a class to which our compound of interest belongs (Salem, Farhat, Errayes, & Madkour, 2015); (Salem & Errayes, 2016).
Novel Synthesis Techniques
Researchers like Wang et al. (2008) have developed innovative methods for synthesizing derivatives of this compound, illustrating the evolving techniques in chemical synthesis and the potential for creating diverse and functionally significant molecules (Wang, Wu, Li, Yao, & Tu, 2008).
Potential in Drug Discovery and Development
The compound and its derivatives have shown promise in drug discovery, particularly in the development of inhibitors for various diseases. For instance, the study by Tao et al. (2007) identified potent inhibitors for checkpoint kinase 1 (Chk1), a key enzyme in cancer cell proliferation, using derivatives of indeno[1,2-c]pyrazole, which is structurally related to our compound of interest (Tao, Li, Tong, Stewart, Chen, Bui, Merta, Park, Kovar, Zhang, Sham, Rosenberg, Sowin, & Lin, 2007).
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H15N3O5/c29-14-21-22(11-7-16-5-9-18(10-6-16)31(33)34)30-27-19-3-1-2-4-20(19)28(32)26(27)25(21)17-8-12-23-24(13-17)36-15-35-23/h1-13H,15H2/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURPBDDXUOIMJ-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)C=CC5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3C#N)/C=C/C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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